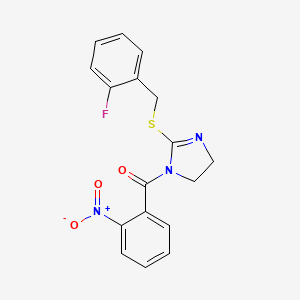

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone

Description

This compound belongs to the class of 4,5-dihydro-1H-imidazole derivatives, characterized by a central imidazoline ring fused with a thioether-linked 2-fluorobenzyl group and a 2-nitrophenyl ketone moiety. The structural features include:

- 2-Fluorobenzyl thioether: The fluorine atom at the ortho position enhances electronegativity and may influence lipophilicity and metabolic stability.

- 2-Nitrophenyl methanone: The nitro group (-NO₂) is a strong electron-withdrawing substituent, affecting electronic distribution and reactivity.

Properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-14-7-3-1-5-12(14)11-25-17-19-9-10-20(17)16(22)13-6-2-4-8-15(13)21(23)24/h1-8H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKGZWQNRXQCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a synthetic organic molecule featuring a complex structure that incorporates an imidazole ring, a thiophenic moiety, and a nitrophenyl group. This unique combination of functional groups suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.31 g/mol. The presence of the fluorobenzyl group enhances lipophilicity, which can influence the pharmacokinetic properties of the compound. The imidazole ring is known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorobenzyl and imidazole groups are likely to modulate the activity of these targets, while the thioether linkage may enhance binding affinity and specificity. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.

Biological Activity Predictions

Computational tools such as PASS (Prediction of Activity Spectra for Substances) can be utilized to predict potential therapeutic effects based on the structure-activity relationship (SAR) of similar compounds. This approach allows researchers to hypothesize the biological activities that may be exhibited by this compound.

Summary of Biological Activities

Compounds with structural similarities to this compound have shown various biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antimicrobial |

| Thiophene derivatives | Thiophene ring | Anticancer |

| Benzothiazole derivatives | Thiazole ring | Antiviral |

The unique combination of a fluorobenzyl substituent with an imidazole-thiophene framework in this compound may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological potential of imidazole derivatives, particularly focusing on their antibacterial and anticancer properties. For instance, research has indicated that imidazole derivatives can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, other studies have highlighted the anticancer properties of thiophene-containing compounds, suggesting that this compound may also possess similar effects .

In a comparative study involving various nitroimidazole hybrids, it was found that certain derivatives demonstrated potent trichomonacidal and antichagasic activities at low concentrations . This suggests that modifications to the imidazole structure can significantly enhance biological efficacy.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Key structural analogs and their substituent-driven differences are summarized below:

Key Observations :

- The nitro group in the target compound may confer stronger electrophilic character compared to trifluoromethyl or halogen substituents, influencing reactivity in nucleophilic environments .

- Fluorine at the benzyl position (target compound) likely reduces metabolic oxidation compared to non-fluorinated thioethers .

Physicochemical Properties

Data from analogous compounds highlight trends in molecular weight, melting point, and solubility:

Analysis :

- Thioether linkages generally enhance solubility in organic solvents, while nitro groups may improve water solubility via polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.